molecular formula C10H10O2 B2566667 6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 54402-54-9

6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B2566667
CAS No.: 54402-54-9
M. Wt: 162.188
InChI Key: GVVFGKDBSHRRCK-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C10H10O2. It is a pale yellow powder with a melting point of 164-167 °C. This compound is known for its versatile applications in scientific research, particularly in the fields of pharmaceuticals, organic synthesis, and material science.

Scientific Research Applications

6-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde has a wide range of applications in scientific research:

    Pharmaceuticals: It is used in the development of new drugs due to its unique chemical properties.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Material Science: It is utilized in the preparation of new materials with unique properties.

    Chiral Synthesis:

    Nanotechnology: It is explored for its potential in nanotechnology applications.

Preparation Methods

6-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde can be synthesized through several methods, including condensation reactions, oxidation, and catalytic hydrogenation. The most common method involves the condensation reaction between indole-2-carboxaldehyde and catechol in the presence of an acid catalyst. This reaction typically requires controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The specific pathways and targets depend on the context of its application, such as drug development or material synthesis .

Comparison with Similar Compounds

6-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde can be compared with other similar compounds, such as:

    Indole-2-carboxaldehyde: A precursor in its synthesis.

    Catechol: Another precursor used in its synthesis.

    Indole derivatives: These compounds share similar structural features and chemical properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which make it suitable for a wide range of applications .

Properties

IUPAC Name

6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-9-4-7-2-1-3-8(7)5-10(9)12/h4-6,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVFGKDBSHRRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54402-54-9
Record name 6-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde
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